molecular formula C13H11NO2 B3278661 3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide CAS No. 681161-44-4

3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide

Cat. No. B3278661
M. Wt: 213.23 g/mol
InChI Key: BQRRGDDGUKOPJO-UHFFFAOYSA-N
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Patent
US07888394B2

Procedure details

A 50 L reactor was charged with 3-hydroxyphenylboronic acid (1.776 kg, 12.88 mol, 1.05 eq), 3-bromobenzamide (2.453 kg, 12.26 mol, 1.0 eq), tetrabutylammonium bromide (0.198 kg, 0.61 mol, 0.05 eq), PdCl2 (0.011 kg, 0.061 mol, 0.005 eq), and EtOH (9.689 kg). To the reaction mixture at 20-25° C., with moderate stirring, was added a slurry of K2CO3 (3.390 kg, 24.53 mol, 2 eq) in EtOH (4.84 kg). The K2CO3 container was rinsed with EtOH (4.84 kg) into the reactor. The reaction mixture was stirred at 20-25° C. for approximately 3-5 hours and monitored by thin layer chromatography (TLC) (hexanes:EtOAc 6:4). After the reaction was judged to be complete, 10% aq. HCl was added to the reaction mixture until the pH reached 1-2. Additional 10% aq. HCl was added, resulting in a final pH less than 1. The solution was agitated for approximately 35 minutes at 20-25° C. Approximately 12 liters of the solution was drained off and set aside. The remaining reaction mixture was diluted with EtOAc and washed with water (0.17 mL of EtOAc was added per mL of solution, and 0.294 mL of water per mL of solution). The organic phases were combined and concentrated in vacuo. Once the organic phases were reduced in volume to about 9 L, the mixture was transfered to reactor and 32 L of water was added. The temperature of the mixture was adjusted to 0-5° C., and it was agitated for 30 minutes. The product precipitated from the mixture and was filtered. The filter cake was washed with water from the reactor and dried at ambient temperature for about 18 hours, yielding 2.212 Kg (85%) of a white solid.
Quantity
1.776 kg
Type
reactant
Reaction Step One
Quantity
2.453 kg
Type
reactant
Reaction Step One
Quantity
0.198 kg
Type
catalyst
Reaction Step One
Name
Quantity
0.011 kg
Type
catalyst
Reaction Step One
Name
Quantity
9.689 kg
Type
solvent
Reaction Step One
Name
Quantity
3.39 kg
Type
reactant
Reaction Step Two
Name
Quantity
4.84 kg
Type
solvent
Reaction Step Two
[Compound]
Name
solution
Quantity
12 L
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
85%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4](B(O)O)[CH:5]=[CH:6][CH:7]=1.Br[C:12]1[CH:13]=[C:14]([CH:18]=[CH:19][CH:20]=1)[C:15]([NH2:17])=[O:16].C([O-])([O-])=O.[K+].[K+]>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.CCO.CCOC(C)=O.Cl[Pd]Cl>[OH:1][C:2]1[CH:3]=[C:4]([C:12]2[CH:20]=[CH:19][CH:18]=[C:14]([C:15]([NH2:17])=[O:16])[CH:13]=2)[CH:5]=[CH:6][CH:7]=1 |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
1.776 kg
Type
reactant
Smiles
OC=1C=C(C=CC1)B(O)O
Name
Quantity
2.453 kg
Type
reactant
Smiles
BrC=1C=C(C(=O)N)C=CC1
Name
Quantity
0.198 kg
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
0.011 kg
Type
catalyst
Smiles
Cl[Pd]Cl
Name
Quantity
9.689 kg
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
3.39 kg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
4.84 kg
Type
solvent
Smiles
CCO
Step Three
Name
solution
Quantity
12 L
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
22.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 20-25° C. for approximately 3-5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The K2CO3 container was rinsed with EtOH (4.84 kg) into the reactor
ADDITION
Type
ADDITION
Details
10% aq. HCl was added to the reaction mixture until the pH
ADDITION
Type
ADDITION
Details
Additional 10% aq. HCl was added
CUSTOM
Type
CUSTOM
Details
resulting in a final pH less than 1
STIRRING
Type
STIRRING
Details
The solution was agitated for approximately 35 minutes at 20-25° C
Duration
35 min
CUSTOM
Type
CUSTOM
Details
The remaining reaction mixture
WASH
Type
WASH
Details
washed with water (0.17 mL of EtOAc was added per mL of solution, and 0.294 mL of water per mL of solution)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the mixture was transfered to reactor
ADDITION
Type
ADDITION
Details
32 L of water was added
CUSTOM
Type
CUSTOM
Details
was adjusted to 0-5° C.
STIRRING
Type
STIRRING
Details
it was agitated for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The product precipitated from the mixture
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
The filter cake was washed with water from the reactor
CUSTOM
Type
CUSTOM
Details
dried at ambient temperature for about 18 hours
Duration
18 h

Outcomes

Product
Details
Reaction Time
4 (± 1) h
Name
Type
product
Smiles
OC=1C=C(C=CC1)C1=CC(=CC=C1)C(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 2.212 kg
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 84.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.